Undec-1-EN-1-OL
Overview
Description
Undec-1-en-1-ol is a fatty alcohol 11:1 that is undecanol containing a double bond located at position 1; a minor tautomer of undecanal. It is an enol and a fatty alcohol. It is a tautomer of an undecanal.
Scientific Research Applications
Catalysis and Green Chemistry
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a novel and active catalyst promoting methylation reactions of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions, further accelerated by microwave irradiation. This approach signifies a stride towards green chemistry, showcasing efficient, high-yield chemical transformations in minutes that traditionally took days (Shieh, Dell, & Repic, 2001).
Support Materials for Solid-Phase Synthesis
Undec-10-en-1-ol, as a comonomer, was utilized to prepare hydrophilic polymer beads with extensive solvent swellability. These beads serve as promising support materials for solid-phase synthesis, highlighting the adaptability of undec-1-en-1-ol derivatives in crafting functional, specialized polymer supports (Engström & Helgée, 2006).
Synthesis of Functionalized Pyridines
DBU efficiently catalyzes the three-component one-pot condensation of aldehydes, malononitrile, and thiophenol, producing highly functionalized pyridines in excellent yield in aqueous ethanol. This methodological innovation underscores the versatility of DBU in facilitating complex organic syntheses, offering a straightforward route to synthesize structurally diverse pyridines (Mamgain, Singh, & Rawat, 2009).
Corrosion Inhibition
The application of DBU as a corrosion inhibitor was investigated, displaying its efficacy in protecting Alloy 600 against corrosion. This study not only illustrates the corrosion-inhibiting potential of DBU but also contributes to the broader understanding of chemical treatments that can enhance the durability of metals in various industrial contexts (Namduri & Nasrazadani, 2010).
Junction Between Metallic Zinc and Polymer Coatings
Undec-10-ene-1-thiol, a multifunctional molecular layer, was employed as a junction between metallic zinc and polymer coatings on steel, demonstrating an innovative duplex system that significantly improves corrosion inhibition. This application underlines the utility of this compound derivatives in enhancing material interfaces, paving the way for new composite materials with enhanced performance characteristics (Berger, Delhalle, & Mekhalif, 2009).
Properties
Molecular Formula |
C11H22O |
---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(Z)-undec-1-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h10-12H,2-9H2,1H3/b11-10- |
InChI Key |
LEAQUNCACNBDEV-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\O |
SMILES |
CCCCCCCCCC=CO |
Canonical SMILES |
CCCCCCCCCC=CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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